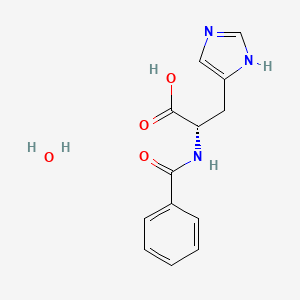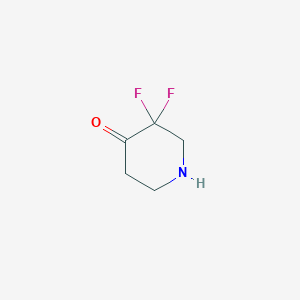
3,3-Difluoro-4-piperidinone
Vue d'ensemble
Description
“3,3-Difluoro-4-piperidinone” is an organic compound with the molecular formula C5H7F2NO . It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Synthetic strategies toward 4-substituted 3,3-difluoro-piperidines were evaluated . 4-Alkoxymethyl- and 4-aryloxy-methyl-3,3-difluoropiperidines were synthesized via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction of the cyano substituent, lactamization, and reduction of the lactam .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-4-piperidinone” is represented by the formula C5H7F2NO . The average mass is 135.112 Da and the monoisotopic mass is 135.049576 Da .
Chemical Reactions Analysis
The synthesis of “3,3-Difluoro-4-piperidinone” involves a reaction with ethyl bromodifluoroacetate and 2-chloroacrylonitrile in the presence of copper in DMSO at 60°C . This reaction gives rise to ethyl 4-cyano-2,2-difluoro-3-butenoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluoro-4-piperidinone” include a molecular formula of C5H7F2NO and an average mass of 135.112 Da .
Applications De Recherche Scientifique
Synthesis of Fluorinated Piperidines : Fluorinated piperidines with additional functional groups are important for agrochemical or pharmaceutical chemistry. Efficient synthesis methods for 3-alkoxy-4,4-difluoropiperidines have been developed, showcasing their utility in these sectors (Surmont et al., 2009).
Access to Piperidinones via Radical Processes : A method involving radical and radical−organometallic processes provides access to 2,3-disubstituted piperidinones. This method is noted for its reasonable yield and high stereoselectivities, indicating its potential in the synthesis of complex organic molecules (Godineau & Landais, 2007).
Stereodivergent Reduction to Piperidines : An innovative approach for synthesizing 3-substituted 4-piperidinones has been described. This method involves a one-pot tandem oxidation-cyclization-oxidation process, further emphasizing the versatility of piperidinones in synthetic chemistry (Bahia & Snaith, 2004).
Development of Fluorinated N-Heterocycles : 3-Fluoro- and trifluoromethylthio-piperidines are crucial for discovery chemistry. A simple and efficient method to access these compounds with rich functionality has been reported, illustrating their importance in medicinal chemistry (García-Vázquez et al., 2021).
Synthesis of Trifluoromethyl-Containing Compounds : The hydrogenation of certain dihydropyridinones has been used for the synthesis of trifluoromethyl-containing ornithine analogues and thalidomide mimetics, indicating their potential in drug development (Tolmachova et al., 2011).
Anti-Cancer and Anti-Angiogenic Effects : Studies on fluorine or pentafluorothio substituents in curcuminoid analogs have shown significant antiproliferative, vascular-disruptive, and antiangiogenic activity. This research highlights the potential therapeutic applications of fluorinated piperidinones (Schmitt et al., 2017).
Use in Organic Synthesis : γ-Piperidinones have been studied extensively for their applications in synthesizing various heterocyclic compounds, further underscoring their importance in organic synthesis (Prostakov & Gaivoronskaya, 1978).
Conformational Studies of Piperidin-4-Ones : Research into the stereochemistry of piperidinone compounds has provided insight into their biological activities, particularly in pharmacology (R. R.M & Ilango S.S., 2014).
Mécanisme D'action
While specific information on the mechanism of action of “3,3-Difluoro-4-piperidinone” was not found, it’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
While specific safety data for “3,3-Difluoro-4-piperidinone” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
Piperidine derivatives, including “3,3-Difluoro-4-piperidinone”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic pathways and exploring the potential applications of “3,3-Difluoro-4-piperidinone” in pharmaceutical chemistry.
Propriétés
IUPAC Name |
3,3-difluoropiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-8-2-1-4(5)9/h8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZWWZNZCUFGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-piperidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



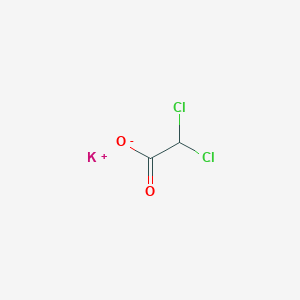
![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B7949055.png)
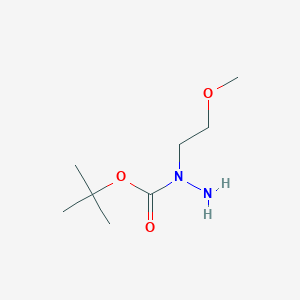
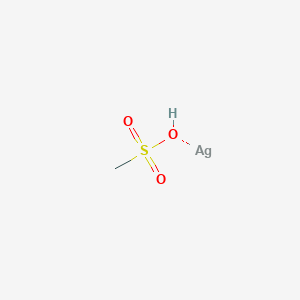
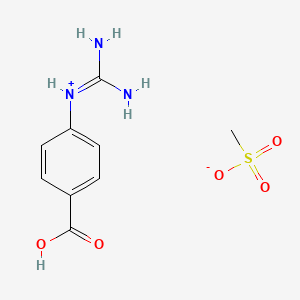


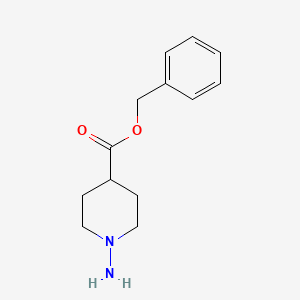
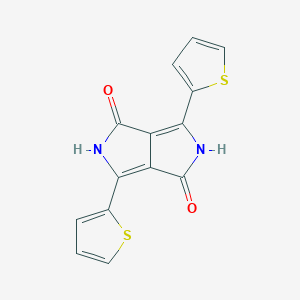
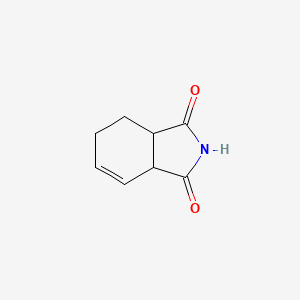
![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)

